molecular formula C21H25NO4 B13849801 trans-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-1-methylpiperidine

trans-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-1-methylpiperidine

Cat. No.: B13849801
M. Wt: 355.4 g/mol
InChI Key: JARLUZRUBUAWNG-LPHOPBHVSA-N
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Description

trans-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-1-methylpiperidine: is a complex organic compound with the molecular formula C21H25NO4 and a molecular weight of 355.43 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a benzodioxole and a methoxyphenyl group, making it a unique structure in organic chemistry.

Preparation Methods

The synthesis of trans-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-1-methylpiperidine involves multiple steps, typically starting with the preparation of the benzodioxole and methoxyphenyl intermediates. These intermediates are then reacted with piperidine under specific conditions to form the final product. The reaction conditions often include the use of solvents like chloroform or methanol and may require heating to achieve the desired product . Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques like continuous flow synthesis.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

trans-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-1-methylpiperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in studying the interactions of piperidine derivatives with biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and methoxyphenyl groups play a crucial role in binding to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other piperidine derivatives with different substituents. For example:

  • trans-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-hydroxyphenyl)-1-methylpiperidine
  • trans-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-chlorophenyl)-1-methylpiperidine

These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and biological activities. The uniqueness of trans-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-1-methylpiperidine lies in its specific combination of substituents, which imparts distinct chemical and biological characteristics .

Properties

Molecular Formula

C21H25NO4

Molecular Weight

355.4 g/mol

IUPAC Name

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-methoxyphenyl)-1-methylpiperidine

InChI

InChI=1S/C21H25NO4/c1-22-10-9-19(15-3-5-17(23-2)6-4-15)16(12-22)13-24-18-7-8-20-21(11-18)26-14-25-20/h3-8,11,16,19H,9-10,12-14H2,1-2H3/t16-,19-/m0/s1

InChI Key

JARLUZRUBUAWNG-LPHOPBHVSA-N

Isomeric SMILES

CN1CC[C@H]([C@@H](C1)COC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)OC

Canonical SMILES

CN1CCC(C(C1)COC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)OC

Origin of Product

United States

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